![molecular formula C16H13ClN4O4S2 B292002 N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as AC-201, is a novel compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various experiments, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects, which may be due to its inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential as an inhibitor of various enzymes, making it useful in studying their function. It has also shown promising results in various pharmacological studies, making it an attractive candidate for further investigation. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential area of investigation is its use as an anti-tumor agent, as it has been found to have cytotoxic effects on various cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an inhibitor of various enzymes. Finally, the development of more potent analogs of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may lead to the discovery of novel pharmacological agents.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-chloroacetic acid to form N-(4-aminobenzenesulfonyl)-2-chloroacetamide. This intermediate is then reacted with 4-chlorophenylhydrazine to form N-(4-aminobenzenesulfonyl)-2-(4-chlorophenyl)-1,3,4-oxadiazol-5-ylthio)acetamide. Finally, the compound is treated with sodium hydrosulfide to obtain N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also shown potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
properties
Molecular Formula |
C16H13ClN4O4S2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H13ClN4O4S2/c17-11-3-1-10(2-4-11)15-20-21-16(25-15)26-9-14(22)19-12-5-7-13(8-6-12)27(18,23)24/h1-8H,9H2,(H,19,22)(H2,18,23,24) |
InChI Key |
NYYGFICYKCNMLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



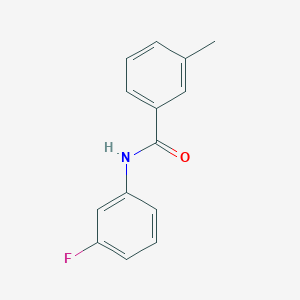
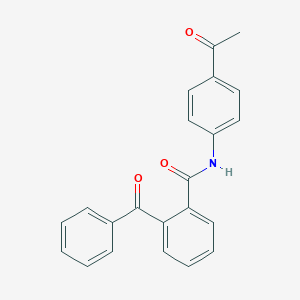
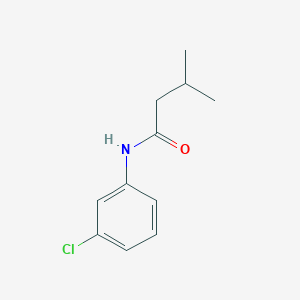
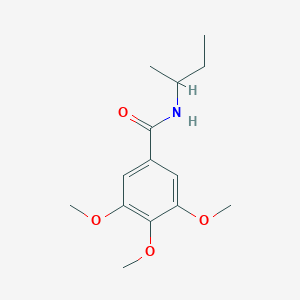
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)
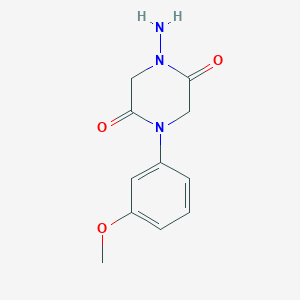
![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)